molecular formula C19H27N3O5S2 B2631211 N-(3,3-diethoxypropyl)-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide CAS No. 866344-34-5

N-(3,3-diethoxypropyl)-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide

Cat. No.: B2631211
CAS No.: 866344-34-5
M. Wt: 441.56
InChI Key: VKKRGZKIQYPYII-UHFFFAOYSA-N
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Description

N-(3,3-diethoxypropyl)-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide is a synthetic organic compound that belongs to the class of thieno[3,4-d][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diethoxypropyl)-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,4-d][1,3]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide group: This step involves the reaction of the thieno[3,4-d][1,3]thiazole intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

    Introduction of the diethoxypropyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diethoxypropyl)-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-diethoxypropyl)-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d][1,3]thiazole derivatives: These compounds share the core structure and may have similar biological activities.

    Benzamide derivatives: Compounds with the benzamide group can have diverse biological activities and applications.

Uniqueness

N-(3,3-diethoxypropyl)-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,3-diethoxypropyl)-3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-3-26-17(27-4-2)8-9-20-18(23)13-6-5-7-14(10-13)21-19-22-15-11-29(24,25)12-16(15)28-19/h5-7,10,15-17H,3-4,8-9,11-12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKRGZKIQYPYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C1=CC(=CC=C1)NC2=NC3CS(=O)(=O)CC3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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